molecular formula C9H13Cl2NO B030806 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride CAS No. 86604-75-3

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

Cat. No.: B030806
CAS No.: 86604-75-3
M. Wt: 222.11 g/mol
InChI Key: LCJDHJOUOJSJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a chloromethyl group at the second position, a methoxy group at the fourth position, and two methyl groups at the third and fifth positions on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride typically involves the following steps:

    Dissolution: 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine is dissolved in toluene.

    Addition of Triphosgene: A toluene solution of triphosgene is added dropwise at a temperature range of 0 to 10 degrees Celsius.

    Methanol Addition: After the reaction is complete, a small amount of methanol is added dropwise.

    Removal of Acidic Gas: Acidic gas is removed under reduced pressure.

    Centrifugation and Drying: The reaction mixture is centrifuged and dried to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for high yield, high purity, and minimal waste production. The use of efficient purification methods ensures that the final product meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain biological pathways and the modulation of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJDHJOUOJSJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470727
Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86604-75-3
Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86604-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(CHLOROMETHYL)-3,5-DIMETHYL-4-METHOXYPYRIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNE3843NE3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

75.8 g of 4-methoxy-3,5-dimethyl-2-pyridylmethanol dissolved in 200 ml of methylene chloride are added dropwise at 0° to 38 ml of thionyl chloride in 400 ml of methylene chloride. After stirring at room temperature for 16 hours 1800 ml of ether are added dropwise thereto while cooling and the mixture is stirred further at room temperature for 2 hours. The precipitated crystals are filtered off under suction and washed with ether. There is obtained 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride of melting point 130°-131°.
Quantity
75.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
1800 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of crude 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (23.41 g, 0.41 mol) in CHCl3 (70 ml) was added SO2Cl2 (30 ml, 0.42 mol) at ice bath temperature. The reaction mixture was refluxed for 2 h and cooled to rt. Evaporation of the solvent in vacuo gave a dark brown solid. Recrystallization from isopropanol-ether gave 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (14) (21.6 g, 69%) as a white solid; mp 135-136° C. For previous syntheses see references cited in Brandstrom et al., Acta Chemica Scandinavia 43: 536-548, 1989 and GB 2134523.
Quantity
23.41 g
Type
reactant
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-methoxy-3,5-dimethylpyridinemethanol (25.1 g, 0.15 mol) in dichloromethane (400 mL) was added a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL) over 30 min at room temperature under argon. After an additional 30 min of stirring at room temperature, the solvent was removed under reduced pressure. The solid residue was suspended in hexanes (200 mL) and filtered. The solid was washed with hexanes (50 mL) and air-dried to give 33.3 g (100%) of the title compound as a white solid.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
Reactant of Route 2
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
Reactant of Route 5
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
Reactant of Route 6
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
Customer
Q & A

Q1: What is the primary application of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride in pharmaceutical synthesis?

A: This compound serves as a key building block in synthesizing proton pump inhibitors, notably omeprazole and esomeprazole. It reacts with substituted benzimidazoles to form the core structure of these drugs. [, , ] You can find more details in these papers: , , .

Q2: Are there different crystalline forms of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride, and do they impact the synthesis of pharmaceuticals?

A: Yes, researchers have developed methods to synthesize both monocrystalline and polycrystalline forms of this compound. [] The choice of crystal form can influence the yield and purity of omeprazole during its production. The monocrystalline form is particularly beneficial for developing high-purity omeprazole. [] Read more about the crystallization methods in this paper: .

Q3: What are the common synthetic routes for producing 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride?

A: A prevalent approach starts with 2,3,5-trimethylpyridine, which undergoes a series of reactions including N-oxidation, nitration, methoxylation, acylation, hydrolysis, and chlorination to ultimately yield 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride. [, ] Detailed synthesis steps and yields are elaborated in these papers: and .

Q4: Beyond pharmaceuticals, has 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride been explored in other research areas?

A: Interestingly, researchers have used this compound to synthesize a novel N,N',S-donor ligand. This ligand was then employed to create various copper(I) complexes, some structurally similar to the copper thionein core. These complexes have potential applications in fields studying metal-protein interactions and bioinorganic chemistry. [] This research is further detailed in: .

Q5: Has 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride been used in developing other pharmaceutical compounds?

A: Yes, this compound has proven valuable in synthesizing 4-Methyl-2-[(3,5-dimethyl-4-methoxy-2-pyridine)methylmercapto]-pyrimidine. [] This pyrimidine derivative could potentially be explored for its own pharmaceutical properties. Learn more about its synthesis and analysis in: .

Q6: Are there any challenges associated with using 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride in pharmaceutical synthesis?

A: One challenge is the potential formation of regioisomeric impurities during reactions. For instance, when reacting with 6-chloro-9H-purin-2-amine, N7 benzylation can occur, leading to impurities that need to be removed. [] This highlights the importance of controlled reaction conditions and purification methods in pharmaceutical synthesis using this compound. This challenge is addressed in the context of large-scale production in this paper: .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.